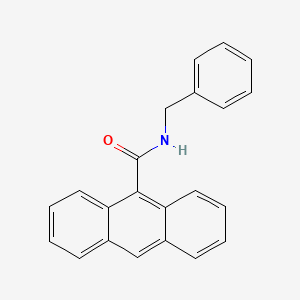
N-Benzylanthracene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylanthracene-9-carboxamide is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
準備方法
Synthetic Routes and Reaction Conditions: N-Benzylanthracene-9-carboxamide can be synthesized through several methods. One common approach involves the amidation of anthracene-9-carboxylic acid with benzylamine. This reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, facilitating the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
化学反応の分析
Types of Reactions: N-Benzylanthracene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions include anthraquinone derivatives, substituted anthracenes, and reduced amine derivatives.
科学的研究の応用
N-Benzylanthracene-9-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
作用機序
The mechanism of action of N-Benzylanthracene-9-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the double helix structure and inhibiting DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material .
類似化合物との比較
- N-Butylanthracene-9-carboxamide
- Ethyl(anthracene-9-carbonyl)glycinate
- N9,N10-Dibutylanthracene-9,10-dicarboxamide
Comparison: The presence of the benzyl group can influence the compound’s solubility, fluorescence properties, and ability to interact with biological molecules .
特性
CAS番号 |
57447-04-8 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC名 |
N-benzylanthracene-9-carboxamide |
InChI |
InChI=1S/C22H17NO/c24-22(23-15-16-8-2-1-3-9-16)21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2,(H,23,24) |
InChIキー |
NCYANDIWVXRLDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















